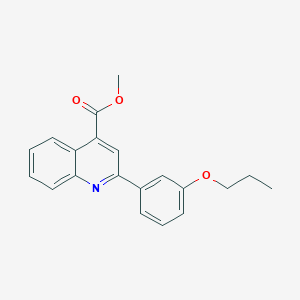
1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE is a compound that features an adamantyl group, a methyl group, and a nitro group attached to a pyrazole ring The adamantyl group is a bulky, diamondoid structure that imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE typically involves the reaction of 1-adamantylamine with 3-methyl-4-nitropyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove any impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 1-(1-adamantyl)-3-methyl-4-aminopyrazole, while substitution reactions can produce a variety of adamantyl-substituted pyrazole derivatives .
Scientific Research Applications
1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, while the nitro group may participate in redox reactions within the cell. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(1-ADAMANTYL)-3-METHYL-4-AMINOPYRAZOLE: Similar structure but with an amino group instead of a nitro group.
1-(1-ADAMANTYL)-3-METHYL-4-HYDROXYPYRAZOLE: Contains a hydroxyl group instead of a nitro group.
1-(1-ADAMANTYL)-3-METHYL-4-CHLOROPYRAZOLE: Features a chlorine atom in place of the nitro group.
Uniqueness
1-(1-ADAMANTYL)-3-METHYL-4-NITRO-1H-PYRAZOLE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The adamantyl group also contributes to its unique physical properties, such as increased stability and lipophilicity .
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32g/mol |
IUPAC Name |
1-(1-adamantyl)-3-methyl-4-nitropyrazole |
InChI |
InChI=1S/C14H19N3O2/c1-9-13(17(18)19)8-16(15-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3 |
InChI Key |
PCCAHRXMUCLOQP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B455286.png)
![3-[(4-chlorophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide](/img/structure/B455287.png)


![Diisopropyl 5-({3-[(2-chlorophenoxy)methyl]-4-methoxybenzoyl}amino)isophthalate](/img/structure/B455292.png)
![N~1~-BENZYL-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B455293.png)
![5-(3-bromophenyl)-1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455294.png)


![N-(3-methylphenyl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B455300.png)
![3-[(2,3-dichlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide](/img/structure/B455303.png)

![(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B455305.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B455308.png)
